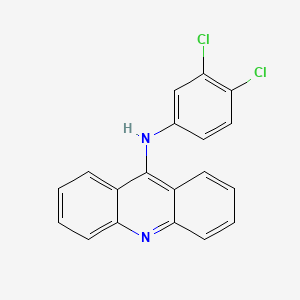

N-(3,4-Dichlorophenyl)acridin-9-amine

Description

Properties

Molecular Formula |

C19H12Cl2N2 |

|---|---|

Molecular Weight |

339.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H12Cl2N2/c20-15-10-9-12(11-16(15)21)22-19-13-5-1-3-7-17(13)23-18-8-4-2-6-14(18)19/h1-11H,(H,22,23) |

InChI Key |

LPETYCFVRJJRIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAT) with Base

The SNAT method, adapted from WO2011051950A1, involves reacting 9-chloroacridine with 3,4-dichloroaniline in the presence of a strong base such as cesium carbonate (Cs₂CO₃). The mechanism proceeds via deprotonation of the aniline’s -NH₂ group, enhancing its nucleophilicity to displace the chlorine atom on the acridine ring.

Typical Procedure :

-

Reagents : 9-Chloroacridine (1 equiv), 3,4-dichloroaniline (4 equiv), Cs₂CO₃ (2 equiv), dimethyl sulfoxide (DMSO).

-

Conditions : Heating at 100°C for 4–6 hours under inert atmosphere.

-

Workup : Quench with water, adjust pH to 14 with NaOH, and isolate via filtration.

Key Advantages :

Mechanistic Insight :

The base deprotonates 3,4-dichloroaniline, generating a nucleophilic aryl amide ion that attacks the electron-deficient C-9 position of the acridine ring. The reaction is facilitated by DMSO’s high polarity, which stabilizes the transition state.

Direct Amination in Polar Aprotic Solvents

CN111018782B describes a one-pot amination strategy using 9-chloroacridine and excess amine in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). This method omits exogenous bases, relying on the amine’s inherent nucleophilicity under elevated temperatures.

Typical Procedure :

-

Reagents : 9-Chloroacridine (1 equiv), 3,4-dichloroaniline (4 equiv), DMF.

-

Conditions : Heating at 100–120°C for 3–4 hours.

-

Workup : Concentrate under reduced pressure, precipitate with water, and adjust pH to 14.

Key Advantages :

Limitations :

-

Lower yields compared to SNAT due to reduced nucleophilicity of aromatic amines.

-

Requires stringent temperature control to minimize side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Parameter | SNAT Method | Direct Amination |

|---|---|---|

| Solvent | DMSO | DMF/NMP |

| Base | Cs₂CO₃ (2 equiv) | None |

| Temperature | 100°C | 100–120°C |

| Time | 4–6 hours | 3–4 hours |

| Yield | 80–85% | 70–75% |

| Purity | >99% (HPLC) | >98% (HPLC) |

Critical Observations :

-

The SNAT method’s use of Cs₂CO₃ improves reaction efficiency but increases cost.

-

Direct amination offers operational simplicity but struggles with sterically hindered amines.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents like DMSO and DMF are optimal due to their high dielectric constants, which stabilize ionic intermediates. NMP, however, may enhance solubility of the dichlorophenyl moiety at elevated temperatures.

Temperature and Time Dependence

Yields plateau at 100°C for both methods. Prolonged heating (>6 hours) promotes decomposition, evidenced by HPLC impurities.

Molar Ratio Optimization

A 1:4 molar ratio (acridine:amine) maximizes yield while minimizing unreacted starting material. Excess amine drives the equilibrium toward product formation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)acridin-9-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(3,4-dichlorophenyl)acridin-9-one using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Further reduction can lead to the formation of different amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: N-(3,4-dichlorophenyl)acridin-9-one.

Reduction: Various amine derivatives depending on the extent of reduction.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Dichlorophenyl)acridin-9-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.

Biological Studies: Used as a fluorescent probe in biological assays due to its acridine core, which exhibits strong fluorescence.

Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorophenyl)acridin-9-amine exerts its effects involves:

Molecular Targets: The compound targets enzymes such as plasmepsins in malaria parasites, inhibiting their activity and thereby disrupting the parasite’s lifecycle.

Pathways Involved: It interferes with the hemoglobin degradation pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death.

Comparison with Similar Compounds

Comparison with Similar Acridin-9-amine Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acridin-9-amine derivatives are heavily influenced by substituents on the phenyl ring and acridine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Positioning :

- 3,4-Dichloro substitution (target compound) vs. 3,5-dimethoxy (G4): The former’s symmetrical halogen placement may enhance DNA groove binding, while the latter’s methoxy groups improve solubility but reduce membrane permeability .

Hybrid Systems: Quinoxaline-acridine hybrids (6a-l) demonstrated IC₅₀ values 2–3 times lower than non-hybrid acridines in anticancer assays, highlighting the importance of heterocyclic fusion .

Salt Forms :

- Dihydrochloride derivatives (e.g., ) showed enhanced bioavailability, with solubility >10 mg/mL in aqueous buffers, compared to <1 mg/mL for neutral analogs .

Q & A

Q. What are the established synthetic routes for N-(3,4-Dichlorophenyl)acridin-9-amine, and what key reaction conditions are required?

The synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling. For example, reacting 9-chloroacridine with 3,4-dichloroaniline in the presence of a base (e.g., potassium carbonate) and a polar solvent (ethanol or DMF) under reflux yields the target compound. Catalytic Pd-based systems may enhance efficiency for complex derivatives .

Methodological Tip : Optimize reaction time and stoichiometry using thin-layer chromatography (TLC) or HPLC to monitor intermediate formation. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of:

- NMR Spectroscopy : Analyze and NMR spectra to verify aromatic proton environments and amine connectivity. For example, the acridine core protons resonate at δ 7.8–8.5 ppm, while the dichlorophenyl group shows distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClN) with <2 ppm mass error.

- X-ray Crystallography : Resolve crystal packing and dihedral angles between the acridine and dichlorophenyl moieties, if single crystals are obtainable .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies on structurally similar acridine derivatives suggest interactions with:

- DNA intercalation : Disruption of topoisomerase activity due to planar acridine core .

- Enzyme inhibition : Potential inhibition of cholinesterases or kinases, linked to neurodegenerative disease or cancer research .

- Cellular assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Solubility differences : Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.

- Assay variability : Validate results across multiple cell lines and replicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolic stability : Perform liver microsome assays to assess compound degradation .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity.

- Protecting groups : Temporarily shield reactive amines (e.g., Boc groups) during coupling steps.

- Catalyst screening : Test Pd/Xantphos systems for C–N bond formation in inert atmospheres .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Molecular docking : Use AutoDock Vina to predict interactions with DNA or enzyme active sites (e.g., acetylcholinesterase PDB: 4EY7).

- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) on bioactivity using Hammett constants .

- ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.